3-(Naphthalen-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAESHKCVOHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Naphthalen 1 Yl Propan 1 Ol
Established Synthetic Routes for 3-(Naphthalen-1-yl)propan-1-ol
The synthesis of this compound can be effectively achieved through a few well-documented pathways. These routes primarily involve the chemical modification of functional groups on a pre-formed naphthalene-propane skeleton.
Reduction of Carboxylic Acid Precursors (e.g., 3-(naphthalen-1-yl)acrylic acid)
A primary and reliable method for synthesizing this compound is through the reduction of a corresponding carboxylic acid or its derivative. The unsaturated precursor, (E)-3-(naphthalen-1-yl)acrylic acid, is a particularly relevant starting material. The synthesis of this acrylic acid starts from 1-naphthol, which is converted to naphthyl triflate. A subsequent palladium-catalyzed Heck coupling with methyl acrylate yields the α,β-unsaturated ester, which is then hydrolyzed to (E)-3-(naphthalen-1-yl)acrylic acid rsc.org.
Once the acrylic acid precursor is obtained, a two-step reduction is required to yield this compound. First, the carbon-carbon double bond of the acrylic acid must be reduced (hydrogenated) to form 3-(naphthalen-1-yl)propanoic acid. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Following the saturation of the double bond, the carboxylic acid group of 3-(naphthalen-1-yl)propanoic acid is reduced to a primary alcohol. This transformation is commonly accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily converting carboxylic acids to their corresponding alcohols doubtnut.comallen.in. The process involves the donation of a hydride ion to the carbonyl carbon, ultimately leading to the formation of the primary alcohol after an aqueous workup doubtnut.comallen.in.
Table 1: Reduction of Carboxylic Acid Precursors
| Step | Precursor | Reagent(s) | Product |
|---|---|---|---|
| 1 | (E)-3-(naphthalen-1-yl)acrylic acid | H₂, Pd/C | 3-(naphthalen-1-yl)propanoic acid |
| 2 | 3-(naphthalen-1-yl)propanoic acid | 1. LiAlH₄ 2. H₂O | This compound |
Friedel-Crafts Alkylation Strategies
Friedel-Crafts reactions provide a direct method for forming the carbon-carbon bond between the naphthalene (B1677914) ring and the propyl side chain. nih.govrsc.org This approach can be conceptualized in two primary ways: acylation followed by reduction, or direct alkylation.
In the Friedel-Crafts acylation route, naphthalene is reacted with an acyl halide, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically yields 1-propanoylnaphthalene. The resulting ketone must then be fully reduced to form the propyl chain. This can be accomplished via methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The carbonyl group is converted to a methylene (-CH₂-) group, yielding 1-propylnaphthalene. A subsequent terminal functionalization would be required to introduce the hydroxyl group, making this a less direct route to the target alcohol compared to starting with a functionalized three-carbon unit.
A more direct, albeit potentially more complex, Friedel-Crafts alkylation strategy would involve reacting naphthalene with a 3-carbon alkylating agent that already contains a protected hydroxyl group or a precursor. For example, reacting naphthalene with 3-chloropropan-1-ol or allyl alcohol under Friedel-Crafts conditions could be envisioned. However, direct alkylation with alcohols or alkyl halides can be prone to side reactions and rearrangements.
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficiency and viability of the synthetic routes to this compound, particularly within the context of Friedel-Crafts strategies.
Lewis Acid Catalysis
Lewis acid catalysis is indispensable for conventional Friedel-Crafts reactions. pharmacyfreak.com In the acylation of naphthalene with propanoyl chloride, a strong Lewis acid such as aluminum chloride (AlCl₃) is used in stoichiometric amounts. The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring, primarily at the 1-position (alpha-position) due to kinetic control. researchgate.netresearchgate.net
Similarly, in Friedel-Crafts alkylation, the Lewis acid activates the alkylating agent. For example, it can polarize the carbon-halogen bond of an alkyl halide, facilitating the electrophilic aromatic substitution reaction. pharmacyfreak.com
Table 2: Common Lewis Acids in Friedel-Crafts Reactions
| Catalyst | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | Acylation and Alkylation |
| Ferric Chloride | FeCl₃ | Alkylation |
| Boron Trifluoride | BF₃ | Acylation and Alkylation |
Exploration of Novel Catalytic Approaches
Modern synthetic chemistry seeks to overcome the limitations of traditional catalysts, such as the high waste generation and harsh conditions associated with stoichiometric Lewis acids.
For the reduction of the precursor (E)-3-(naphthalen-1-yl)acrylic acid, biocatalysis presents a novel and green alternative. Ene-reductases are enzymes that can reduce α,β-unsaturated acids with high levels of enantioselectivity under mild, aqueous conditions. nih.gov The use of an optimized ene-reductase could provide a pathway to chiral derivatives of 3-(naphthalen-1-yl)propanoic acid, which could then be reduced to the corresponding chiral alcohol. nih.gov
In the context of Friedel-Crafts alkylation, solid acid catalysts are a significant area of development. Zeolites, such as HY zeolites, have been shown to be effective catalysts for the alkylation of naphthalene. dicp.ac.cnresearchgate.net These materials offer strong acid sites for the reaction to occur, and their shape-selective properties can influence the regioselectivity of the product distribution. dicp.ac.cn Their key advantage is that they are heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, making the process more sustainable. researchgate.net
Industrial Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.
For the Friedel-Crafts acylation/alkylation route, the use of traditional Lewis acids like AlCl₃ poses significant challenges. researchgate.net AlCl₃ is corrosive, moisture-sensitive, and typically required in stoichiometric amounts, leading to the generation of large volumes of acidic aqueous waste during workup. researchgate.net The management and disposal of this waste stream represent a major environmental and cost factor. The move towards solid acid catalysts like modified zeolites is a key consideration for industrial scale-up, as these catalysts can be filtered off and regenerated, drastically reducing waste and simplifying product purification. researchgate.netresearchgate.net
If the synthesis proceeds via the reduction of a carboxylic acid precursor, the choice of reducing agent is a primary concern. While highly effective, lithium aluminum hydride (LiAlH₄) is expensive and highly reactive, particularly with water, posing significant safety risks on a large scale. Industrial processes might explore alternative, safer, and more cost-effective catalytic hydrogenation methods that can reduce carboxylic acids or their ester derivatives under high pressure and temperature, though this may require specialized equipment.
Regardless of the route, process optimization to maximize yield, minimize reaction times, and ensure product purity through efficient downstream processing (e.g., distillation, crystallization) is crucial for economic viability.
Table 3: Comparison of Catalytic Systems for Industrial Use
| Catalyst System | Advantages | Disadvantages |
|---|---|---|
| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity, well-established | Corrosive, stoichiometric amounts needed, large waste streams |
| Solid Acid Catalysts (e.g., Zeolites) | Reusable, easy to separate, reduced waste | May have lower activity, potential for deactivation |
| Biocatalysts (e.g., Ene-reductases) | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, potential for enzyme instability |
Advanced Purification and Isolation Techniques for this compound
A combination of extraction and chromatographic techniques is generally employed for the purification of this compound. An initial workup often involves an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer containing the product is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and the solvent is removed under reduced pressure.
Column Chromatography is a highly effective method for the separation of this compound from closely related impurities. Silica gel is a commonly used stationary phase for this purpose. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used as the mobile phase to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful technique for the purification of solid this compound. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.
For liquid products, vacuum distillation can be employed. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature, thus preventing thermal decomposition of the product.
| Technique | Principle of Separation | Typical Implementation | Key Parameters |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Silica gel column eluted with a hexane/ethyl acetate gradient. | Stationary phase (e.g., silica gel), mobile phase composition, flow rate. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Solvent choice, cooling rate, concentration. |
| Solvent Extraction | Differential solubility of components in two immiscible liquid phases. | Washing the organic reaction mixture with an aqueous solution in a separatory funnel. | Choice of immiscible solvents, pH of the aqueous phase. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Heating the crude liquid product under vacuum to distill the pure compound. | Pressure, temperature. |
This table outlines the common advanced purification techniques applicable to this compound.
Chemical Reactivity and Transformation of 3 Naphthalen 1 Yl Propan 1 Ol
Oxidation Chemistry of the Hydroxyl Moiety in 3-(Naphthalen-1-yl)propan-1-ol
The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde, 3-(naphthalen-1-yl)propanal, or the carboxylic acid, 3-(naphthalen-1-yl)propanoic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed.
Formation of Aldehydes and Carboxylic Acids
The controlled oxidation of this compound can be stopped at the aldehyde stage to produce 3-(naphthalen-1-yl)propanal. This partial oxidation requires the use of milder oxidizing agents to prevent further oxidation to the carboxylic acid.
Conversely, the use of strong oxidizing agents will typically lead to the complete oxidation of the primary alcohol to 3-(naphthalen-1-yl)propanoic acid. This transformation proceeds through the intermediate aldehyde, which is further oxidized under the reaction conditions.
Oxidizing Agent Selection and Reaction Specificity
The selection of the oxidizing agent is crucial for controlling the outcome of the oxidation of this compound.
For the selective oxidation to the aldehyde, 3-(naphthalen-1-yl)propanal, milder reagents are employed. While specific examples for this exact substrate are not extensively detailed in readily available literature, general principles of organic synthesis suggest the use of reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol. These methods are known to be effective in halting the oxidation of primary alcohols at the aldehyde stage.
For the conversion to the carboxylic acid, 3-(naphthalen-1-yl)propanoic acid, stronger oxidizing agents are necessary. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for the oxidation of primary alcohols to carboxylic acids. wikipedia.orgadichemistry.comorganic-chemistry.org This oxidation is typically rapid and high-yielding. wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, followed by elimination to give the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. organic-chemistry.org
Reduction Chemistry Leading to Saturated Analogues of this compound
The hydroxyl group of this compound can be completely removed through reduction to yield the corresponding saturated alkane, 3-(naphthalen-1-yl)propane. This transformation effectively de-functionalizes the propanol (B110389) side chain, leaving the naphthalene (B1677914) core intact. While direct reduction of the alcohol can be challenging, a common synthetic strategy involves a two-step process. First, the alcohol is converted to a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate can be reduced using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Nucleophilic Substitution Reactions of this compound
The hydroxyl group of this compound can be replaced by a variety of other functional groups through nucleophilic substitution reactions. For this to occur, the hydroxyl group, which is a poor leaving group, must first be activated or converted into a better leaving group.
Formation of Halogenated Derivatives
One of the most common nucleophilic substitution reactions involving primary alcohols is their conversion to alkyl halides. For the synthesis of 3-(naphthalen-1-yl)propyl halides, reagents such as thionyl chloride (SOCl₂) for the chloride and phosphorus tribromide (PBr₃) for the bromide are typically employed. These reagents react with the alcohol to form an intermediate with a good leaving group, which is then displaced by the halide ion.
Other Functional Group Interconversions
Beyond halogenation, the hydroxyl group of this compound can be transformed into a range of other functional groups.
Ethers: The Williamson ether synthesis provides a route to ethers from alcohols. smolecule.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treating this compound with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide), would yield the corresponding ether.
Amines: The conversion of alcohols to amines can be achieved through a multi-step process. A common method involves first converting the alcohol to an alkyl halide or tosylate, as described previously. This intermediate can then undergo a nucleophilic substitution reaction with ammonia (B1221849) or an amine to furnish the corresponding primary, secondary, or tertiary amine. For example, 3-(naphthalen-1-yl)propan-1-amine (B1279137) can be synthesized via the reductive amination of 3-(naphthalen-1-yl)propanal, which is the oxidation product of the starting alcohol. This two-step sequence provides an indirect route from the alcohol to the amine.
Mechanistic Insights into the Chemical Transformations of this compound
The reactivity of this compound is centered around the functional interplay of its primary alcohol group and the extended π-system of the naphthalene ring. Mechanistic studies, both experimental and computational, provide a deeper understanding of how this molecule behaves in various chemical environments.
Formation Mechanisms
Two primary routes to synthesize this compound involve Friedel-Crafts-type reactions and the reduction of a carboxylic acid derivative.
Friedel-Crafts Acylation and Subsequent Reduction:
The synthesis often begins with the Friedel-Crafts acylation of naphthalene. The regioselectivity of this reaction is a key consideration. The reaction of naphthalene with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can lead to substitution at either the α (C1) or β (C2) position of the naphthalene ring.
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control and preferentially yields the α-substituted product, 1-acylnaphthalene. This is attributed to the lower activation energy for the formation of the α-arenium ion intermediate, which is more stabilized by resonance. At higher temperatures, the reaction is under thermodynamic control, and the more stable β-substituted product, 2-acylnaphthalene, is favored. To obtain this compound, the reaction is typically carried out under kinetic control.
The mechanism proceeds through the following steps:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride to form a highly electrophilic acylium ion.
Electrophilic Aromatic Substitution: The π-electrons of the naphthalene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex).
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the naphthalene ring.
The resulting ketone, 1-(naphthalen-1-yl)propan-1-one, is then reduced to the target alcohol. A common and effective method for this reduction is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base.
Reduction of 3-(Naphthalen-1-yl)acrylic acid:
An alternative synthesis involves the reduction of 3-(naphthalen-1-yl)acrylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.org
The mechanism of LiAlH₄ reduction of a carboxylic acid involves several steps:
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.
First Hydride Addition: A hydride ion from the aluminohydride species attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.
Elimination: This intermediate collapses, eliminating an O-Al species to form an aldehyde.
Second Hydride Addition: The newly formed aldehyde is immediately reduced by another equivalent of LiAlH₄. A hydride ion attacks the carbonyl carbon of the aldehyde, yielding an alkoxide intermediate.
Protonation: An aqueous workup protonates the alkoxide to give the final primary alcohol, this compound. nih.govorganic-synthesis.com
This method is highly efficient for converting carboxylic acids to primary alcohols.
Oxidation Mechanisms
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Swern and Pfitzner-Moffatt Oxidations:
Mild oxidation methods like the Swern and Pfitzner-Moffatt oxidations are employed to selectively produce the aldehyde, 3-(naphthalen-1-yl)propanal, while avoiding over-oxidation to the carboxylic acid. wikipedia.orgwikipedia.org These reactions proceed through a common intermediate, an alkoxysulfonium salt.
Swern Oxidation Mechanism:
Activation of DMSO: Dimethyl sulfoxide (B87167) (DMSO) reacts with an activating agent, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (around -78 °C) to form a highly electrophilic chlorosulfonium salt. wikipedia.orgnrochemistry.com
Formation of Alkoxysulfonium Salt: The alcohol, this compound, acts as a nucleophile and attacks the sulfur atom of the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt. adichemistry.com
Ylide Formation: A hindered non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide. nih.gov
Intramolecular Proton Transfer and Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the elimination of dimethyl sulfide (B99878) and the formation of the aldehyde, 3-(naphthalen-1-yl)propanal. adichemistry.comnih.gov
Pfitzner-Moffatt Oxidation Mechanism: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate DMSO. wikipedia.org
Activation of DMSO: DMSO attacks the carbodiimide, forming a reactive intermediate.
Nucleophilic Attack by Alcohol: The alcohol adds to the sulfur atom of the activated DMSO species.
Rearrangement and Elimination: A subsequent rearrangement and elimination cascade, similar to the final steps of the Swern oxidation, yields the aldehyde, dimethyl sulfide, and a urea (B33335) byproduct. chem-station.comdrugfuture.com
Table 1: Comparison of Swern and Pfitzner-Moffatt Oxidation Mechanisms
| Feature | Swern Oxidation | Pfitzner-Moffatt Oxidation |
| DMSO Activator | Oxalyl chloride, Trifluoroacetic anhydride | Dicyclohexylcarbodiimide (DCC) |
| Key Intermediate | Chlorosulfonium salt | Adduct of DMSO and DCC |
| Base | Hindered amine (e.g., triethylamine) | Often not explicitly required in the same manner |
| Reaction Temperature | Low temperatures (-78 °C) | Can often be run at or near room temperature |
| Byproducts | Dimethyl sulfide, CO, CO₂, Triethylammonium salt | Dimethyl sulfide, Dicyclohexylurea |
Nucleophilic Substitution Mechanisms
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate, or activated in situ as in the Mitsunobu reaction.
Via Tosylate/Mesylate Intermediates:
Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anions.
The subsequent reaction with a nucleophile proceeds via a standard Sₙ2 mechanism:
Formation of the Sulfonate Ester: The alcohol oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride, with the base neutralizing the HCl byproduct. chemistrysteps.com
Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the sulfonate ester from the backside, leading to the displacement of the leaving group and inversion of stereochemistry if the carbon were chiral. pearson.com
Mitsunobu Reaction:
The Mitsunobu reaction allows for the direct conversion of the alcohol to a variety of functional groups with inversion of configuration, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org
The complex mechanism is generally understood as follows:
Formation of a Betaine (B1666868): Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. chemistrysteps.com
Protonation and Formation of an Ion Pair: The betaine is protonated by the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair.
Activation of the Alcohol: The alcohol oxygen attacks the phosphonium (B103445) ion, forming an alkoxyphosphonium salt, which now has a good leaving group (-OPPh₃). organic-chemistry.org
Sₙ2 Displacement: The conjugate base of the acidic nucleophile then displaces the triphenylphosphine oxide in an Sₙ2 reaction, resulting in the substituted product with inverted stereochemistry. wikipedia.orgchemistrysteps.com
Table 2: Mechanistic Summary of Key Transformations
| Transformation | Reagents | Key Mechanistic Feature | Intermediate Species |
| Oxidation to Aldehyde | DMSO, Oxalyl Chloride, Et₃N (Swern) | Formation and elimination from a sulfur ylide | Alkoxysulfonium ylide |
| Oxidation to Aldehyde | DMSO, DCC (Pfitzner-Moffatt) | Activation of DMSO by a carbodiimide | Alkoxysulfonium salt |
| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. Nucleophile | Conversion of -OH to a good leaving group (-OTs) | Tosylate ester |
| Nucleophilic Substitution | PPh₃, DEAD, Nucleophile (Mitsunobu) | In situ activation of the -OH group | Alkoxyphosphonium salt |
Derivatives and Analogues of 3 Naphthalen 1 Yl Propan 1 Ol
Structural Isomers and Positional Analogues of Naphthalene-Propanols
The structural diversity of naphthalene-propanols can be explored through variations in the substitution pattern on the naphthalene (B1677914) ring and the isomerism of the propanol (B110389) chain.
Naphthalene Ring Substitution Patterns
The naphthalene ring system, with its two fused benzene rings, offers distinct positions for substitution. For a monosubstituted naphthalene, there are two possible positional isomers: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). wordpress.com Therefore, 3-(naphthalen-1-yl)propan-1-ol has a positional isomer, 3-(naphthalen-2-yl)propan-1-ol.
When a substituent, such as the 3-hydroxypropyl group, is already present on the naphthalene ring, it directs the position of any subsequent electrophilic aromatic substitution. The directing effect of the substituent is a critical factor in the synthesis of polysubstituted naphthalene derivatives. libretexts.orgutexas.edu Alkyl groups, in general, are activating and direct incoming electrophiles to the ortho and para positions. youtube.com In the case of 1-substituted naphthalenes, the most reactive position for electrophilic attack is typically the 4-position (para) and to a lesser extent the 2-position (ortho). wordpress.comlibretexts.org Therefore, electrophilic substitution on this compound would be expected to yield primarily the 4-substituted product.
It is important to note that reaction conditions can sometimes alter the regioselectivity of substitution on naphthalene derivatives. For instance, in Friedel-Crafts acylation of naphthalene, the solvent can influence whether the major product is the 1-isomer or the 2-isomer. libretexts.org
Propanol Chain Isomerism (e.g., 2-methyl-3-(naphthalen-1-yl)propan-1-ol)
Isomerism can also occur within the three-carbon propanol chain attached to the naphthalene ring. Beyond the simple positional isomers where the hydroxyl group is at the 1-, 2-, or 3-position of the propyl chain, branching of the carbon skeleton introduces further isomeric possibilities.
A key example of a propanol chain isomer is 2-methyl-3-(naphthalen-1-yl)propan-1-ol . While the direct synthesis of this specific compound is not widely reported, its synthesis can be inferred from established methods for preparing analogous β-aryl-substituted alcohols. A plausible synthetic route would be the palladium-catalyzed reaction of 1-iodonaphthalene with 2-methyl-2-propen-1-ol, followed by reduction of the resulting aldehyde. This approach has been successfully used for the synthesis of 2-methyl-3-phenylpropanal from iodobenzene and 2-methyl-2-propen-1-ol. orgsyn.org The subsequent reduction of the aldehyde to the primary alcohol can be achieved using standard reducing agents like sodium borohydride. An alternative synthesis involves the hydrogenation of the corresponding α-methylcinnamaldehyde derivative. prepchem.com
The introduction of a methyl group at the 2-position of the propanol chain creates a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis and biological activity of the analogous (R)-2-Methyl-3-(2-naphthyl)-1-propanol have been investigated, highlighting its utility as a chiral building block in medicinal chemistry. nih.gov
| Compound Name | Type of Isomerism/Analogue | Key Structural Feature |
|---|---|---|
| 3-(Naphthalen-2-yl)propan-1-ol | Positional Isomer (Naphthalene Ring) | Propanol chain at the 2-position of the naphthalene ring. |
| 2-Methyl-3-(naphthalen-1-yl)propan-1-ol | Chain Isomer (Propanol Chain) | Methyl branching at the 2-position of the propanol chain. |
Functional Group Modifications on the Propanol Chain and Naphthalene Moiety
The chemical reactivity of both the propanol chain and the naphthalene ring allows for a wide range of functional group modifications, leading to the synthesis of diverse analogues with potentially new properties and applications.
Amine-Substituted Naphthalene-Propanol Analogues (e.g., 3-[(1-Naphthylmethyl)amino]propan-1-ol)
The hydroxyl group of the propanol chain can be replaced by or converted to other functional groups, such as amines, to generate novel derivatives. An example is 3-[(1-Naphthylmethyl)amino]propan-1-ol . The synthesis of such amino alcohols can be achieved through various standard organic transformations. A common method is the reductive amination of an appropriate aldehyde with an amine. For instance, the reaction of 1-naphthaldehyde with 3-aminopropan-1-ol in the presence of a reducing agent like sodium cyanoborohydride would yield the target compound.
Alternatively, the synthesis could proceed via the reaction of 1-(chloromethyl)naphthalene with 3-aminopropan-1-ol. Such N-alkylation reactions are fundamental in the synthesis of a wide array of amine derivatives. The synthesis of related compounds, such as 3-methylamino-1-phenylpropanol, has been achieved through a Mannich reaction followed by reduction. google.com
Alkynol Derivatives as Synthetic Intermediates (e.g., 3-(1-Naphthyl)-2-propyn-1-ol)
Introducing unsaturation into the propanol chain, such as an alkyne, creates a versatile synthetic intermediate. 3-(1-Naphthyl)-2-propyn-1-ol is a propargyl alcohol derivative that serves as a valuable building block in organic synthesis. nih.gov Propargyl alcohols are known to participate in a variety of reactions, including coupling reactions, cyclizations, and rearrangements. nih.gov
The terminal alkyne in 3-(1-naphthyl)-2-propyn-1-ol can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form triazoles. This reaction is highly efficient and has broad applications in medicinal chemistry and materials science. nih.gov Furthermore, the alkyne can participate in Sonogashira coupling reactions with aryl or vinyl halides to form more complex carbon skeletons. nih.gov The hydroxyl group can also be oxidized to the corresponding aldehyde or carboxylic acid, or participate in Meyer-Schuster rearrangements.
| Compound Name | Functional Group Modification | Potential Synthetic Utility |
|---|---|---|
| 3-[(1-Naphthylmethyl)amino]propan-1-ol | Amine substitution | Precursor for biologically active molecules. |
| 3-(1-Naphthyl)-2-propyn-1-ol | Alkynol derivative | Intermediate in click chemistry, Sonogashira coupling, and synthesis of heterocycles. |
Chemoselective Protection Strategies for Hydroxyl Functionalities in Naphthalene-Propanols (e.g., silyl ether protection)
In the multistep synthesis of complex molecules containing a naphthalene-propanol moiety, it is often necessary to temporarily "protect" the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. researchgate.net Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and mild removal. masterorganicchemistry.com
The protection of the primary hydroxyl group of this compound can be chemoselectively achieved in the presence of other, more sterically hindered, hydroxyl groups (e.g., secondary or tertiary alcohols) or other functional groups. The choice of the silylating agent is crucial for achieving this selectivity. Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl), show a strong preference for reacting with less sterically hindered primary alcohols over secondary or tertiary alcohols. researchgate.net
The standard procedure for silylation involves reacting the alcohol with the silyl chloride in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). organic-chemistry.org The bulky nature of the TBDMS and TIPS groups allows for the selective protection of a primary alcohol even in the presence of other nucleophilic groups like amines, as the silylation of amines is often reversible under aqueous workup conditions. reddit.com
The removal of the silyl ether (deprotection) is typically accomplished using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. organic-chemistry.org The ability to selectively protect and deprotect the hydroxyl group of naphthalene-propanols is a critical tool for their incorporation into more complex molecular architectures.
| Silyl Group | Abbreviation | Key Features |
|---|---|---|
| tert-Butyldimethylsilyl | TBDMS or TBS | Good stability, widely used, selective for primary alcohols. |
| Triisopropylsilyl | TIPS | Very bulky, high selectivity for primary alcohols. |
Aromatic System Variations in Naphthalene-Propanol Analogues (e.g., tolyl, substituted phenyl groups)
Research Findings on Aromatic System Variations
Studies have systematically replaced the naphthalene group with other aromatic systems to explore structure-activity relationships (SAR). For instance, in the development of novel therapeutic agents, a range of 1-aryl-3-substituted propanol derivatives have been synthesized and evaluated for their biological activities, such as antimalarial and anti-Candida properties.
In one such study, a series of compounds were synthesized where the 1-naphthyl group was substituted with various phenyl derivatives, including 2-methoxyphenyl, 2-hydroxyphenyl, and 4-chlorophenyl groups. The resulting data indicated that the nature and position of the substituent on the phenyl ring played a critical role in the compound's biological activity. For example, the introduction of a fluorine atom to the 1-naphthyl group in a particular series of 1-aryl-3-substituted propanol derivatives was shown to have a significant impact on its antimalarial activity. nih.gov
Similarly, research into 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters as potential anti-Candida agents has highlighted the importance of the aromatic moiety. nih.gov The substitution pattern on the aromatic ring directly influences the antifungal potency of these compounds. These findings underscore the chemical tractability of the propanol scaffold and the potential for fine-tuning its biological activity by modifying the aromatic system.
The following table summarizes a selection of 3-(aryl)propan-1-ol analogues and highlights the variations in their aromatic systems and corresponding biological activities.
Interactive Data Table: Aromatic System Variations in Propanol Analogues
| Compound ID | Aromatic System | Propanol Scaffold Variation | Observed Biological Activity |
| 1 | 1-Naphthyl | 1-(1-Naphthyl)-3-substituted propanol | Antimalarial |
| 2 | 2-Methoxyphenyl | 1-(2-Methoxyphenyl)-3-substituted propanol | Antimalarial |
| 3 | 2-Hydroxyphenyl | 1-(2-Hydroxyphenyl)-3-substituted propanol | Antimalarial |
| 4 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-substituted propanol | Antimalarial |
| 5 | Phenyl | 3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol | Intermediate |
| 6 | Various Aryl | 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters | Anti-Candida |
Advanced Characterization and Spectroscopic Analysis in 3 Naphthalen 1 Yl Propan 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-(Naphthalen-1-yl)propan-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the propanol (B110389) side chain. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, confirming the connectivity of the atoms.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.75 | d | 1H | Ar-H |
| ~7.55-7.40 | m | 4H | Ar-H |
| ~3.70 | t | 2H | -CH₂-OH |
| ~3.20 | t | 2H | Ar-CH₂- |
| ~2.05 | p | 2H | -CH₂-CH₂-CH₂- |
| ~1.60 | s | 1H | -OH |
Note: Spectral data are typical and may vary slightly depending on the solvent and instrument used.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, alcohol). In the ¹³C NMR spectrum of this compound, distinct signals are observed for the ten carbons of the naphthalene ring system and the three carbons of the propanol chain. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic effects of neighboring atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~138.0 | Quaternary | Ar-C |
| ~134.0 | Quaternary | Ar-C |
| ~128.8 | CH | Ar-C |
| ~126.5 | CH | Ar-C |
| ~125.9 | CH | Ar-C |
| ~125.7 | CH | Ar-C |
| ~125.5 | CH | Ar-C |
| ~123.8 | CH | Ar-C |
| ~62.0 | CH₂ | -CH₂-OH |
| ~34.0 | CH₂ | Ar-CH₂- |
| ~30.0 | CH₂ | -CH₂-CH₂-CH₂- |
Note: Assignments are based on typical chemical shifts and may require 2D NMR techniques for unambiguous confirmation.
Mass Spectrometry (MS) Techniques in the Characterization of this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₄O, the expected molecular weight is approximately 186.25 g/mol nih.gov. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation of the molecular ion can occur through various pathways, such as the loss of a water molecule or cleavage of the propanol side chain, providing further evidence for the proposed structure.
Vibrational (Infrared, IR) and Electronic (UV-Visible, UV-Vis) Spectroscopy for this compound
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system in this compound contains a conjugated π-electron system that absorbs UV radiation. Theoretical calculations and experimental data for naphthalene show characteristic absorption bands that are indicative of its electronic structure researchgate.netijcesen.com. The presence of the propanol substituent may cause slight shifts in the absorption maxima compared to unsubstituted naphthalene.
Thermal Analysis Techniques in Naphthalene-Propanol Research (e.g., Thermogravimetric Analysis, TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For naphthalene-propanol derivatives, TGA can provide information about their thermal stability and decomposition patterns. For instance, the degradation of organic matter in related compounds has been observed to begin at temperatures above 120°C semanticscholar.org. The TGA thermogram would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures, which can be indicative of the volatilization of the compound or its breakdown into smaller fragments.
Theoretical and Computational Chemistry Studies of Naphthalene Propanol Systems
Molecular Electrostatic Potential (MEP) Mapping of Naphthalene-Propanol Systems
Without access to studies that have performed these calculations on 3-(naphthalen-1-yl)propan-1-ol, any attempt to provide data tables or detailed research findings would be speculative and not based on scientific evidence.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their structural confirmation and the interpretation of experimental spectra. Quantum chemical calculations, particularly using DFT, can simulate infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra with a high degree of accuracy.
For naphthalene (B1677914) derivatives, DFT calculations are frequently employed to compute vibrational frequencies. These theoretical frequencies are then compared with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Although the absolute calculated values may differ slightly from experimental ones due to the calculations being performed on a single molecule in the gas phase under ideal conditions, they typically show excellent correlation. This allows for a detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C ring vibrations, and functional group bending. ipme.ru
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Vis absorption spectrum of a molecule. A combined experimental and computational approach was used to study the spectroscopic behavior of naphthalene on ice grain surfaces, where DFT and ADC(2) calculations helped interpret the measured UV-Vis and fluorescence spectra. nih.gov Such studies help in understanding how the environment and molecular aggregation can influence the electronic properties and photochemical behavior of naphthalene-based compounds. nih.gov
The following table illustrates typical data obtained from such correlative studies on naphthalene derivatives.
| Spectroscopic Method | Predicted Data (Computational) | Experimental Data | Correlation & Insights |
| FTIR / Raman | Vibrational Frequencies (cm⁻¹) | Peak Positions (cm⁻¹) | Assigns specific bond stretches and bends to observed peaks. |
| NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | Confirms the chemical environment of specific atoms (e.g., ¹H, ¹³C). |
| UV-Vis | Electronic Transition Energies (nm) | Absorption Maxima (λ_max) | Identifies key electronic transitions (e.g., π→π*) and predicts color. |
Conformational Analysis and Potential Energy Surface Studies
The flexible propyl chain in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. A key computational technique for this is the Potential Energy Surface (PES) scan.
A PES scan involves systematically rotating one or more of the molecule's dihedral angles (the angle between four connected atoms) and calculating the molecule's potential energy at each step. This process maps out the energy landscape, revealing the lowest-energy (most stable) conformations and the energy barriers required to transition between them.
For this compound, the key rotatable bonds for a PES scan would be:
The bond connecting the naphthalene ring to the propyl chain.
The C-C bonds within the propyl chain itself.
By scanning these dihedral angles, researchers can identify stable conformers, which typically correspond to staggered arrangements that minimize steric hindrance, and high-energy transition states, which are often eclipsed conformations. Theoretical studies on related molecules, such as N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, have revealed the existence of distinct stable conformations, described as transoid and cisoid, based on the arrangement of the molecular backbone. researchgate.net A similar analysis for this compound would elucidate its preferred three-dimensional structure, which in turn influences its physical and chemical properties.
The results of a PES scan are typically visualized in a potential energy diagram, which plots the relative energy against the dihedral angle, clearly showing the energy minima and maxima.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications, optical computing, and signal processing. ipme.ru Organic molecules featuring delocalized π-electron systems, such as naphthalene derivatives, are promising candidates for NLO applications. Computational chemistry is a vital tool for predicting and understanding the NLO properties of these molecules.
The key NLO properties, including the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated using quantum chemical methods. DFT, employing hybrid functionals like B3LYP and extended basis sets such as 6-311++G(d,p), has been shown to provide reliable predictions of these properties. ipme.ruresearchgate.net
First hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Large β values are often associated with molecules that have an intramolecular charge transfer (ICT) character, typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. nih.gov Computational studies on various naphthalene derivatives have explored how different substituents and their positions on the naphthalene ring affect the NLO response. ipme.runih.gov For instance, research has shown that the strategic placement of donor-acceptor groups can significantly enhance the hyperpolarizability of the molecular system. ipme.ru
The table below summarizes computational findings for NLO properties of various designed naphthalene-based derivatives, illustrating the impact of structural modifications.
| Compound/Derivative | Dipole Moment (µ_tot) (esu) | Linear Polarizability (<α>) (esu) | First Hyperpolarizability (β_tot) (esu) |
| PCMR (Reference) | - | - | - |
| PCMD1 | - | - | - |
| PCMD2 | - | - | - |
| PCMD3 | - | - | - |
| PCMD4 | - | - | - |
| PCMD5 | 1.995 × 10⁻¹⁷ | 2.712 × 10⁻²² | - |
| PCMD6 | - | - | - |
| PCMD7 | - | - | - |
| PCMD8 | - | - | 4.747 × 10⁻²⁷ |
| PCMD9 | - | - | - |
| Data derived from a computational study on designed octacyclic naphthalene-based organic scaffolds for illustrative purposes. nih.gov |
These theoretical investigations are crucial for the rational design of new organic materials with tailored NLO properties, allowing for the screening of promising candidates before undertaking complex and costly synthesis. nih.gov
Applications in Organic Synthesis and Materials Science
3-(Naphthalen-1-yl)propan-1-ol as a Precursor in Organic Synthesis
As an intermediate, this compound is valued for its aromatic and hydroxyl functionalities, which can be readily modified through various chemical reactions.
While direct, multi-step syntheses of highly complex natural products originating from this compound are not extensively documented in readily available literature, its role as a foundational precursor is well-established. The naphthalene (B1677914) unit provides a rigid, aromatic scaffold, while the hydroxyl group of the propanol (B110389) side chain offers a reactive site for further chemical transformations. This dual functionality makes it a valuable starting material for the synthesis of more intricate pharmaceutical intermediates and other biologically active molecules.
For instance, derivatives of this compound are utilized in the preparation of various therapeutic agents. One notable example is the synthesis of Dapoxetine, where a related compound, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, serves as a key intermediate. google.com The synthesis involves the reaction of this precursor with a halogenating agent, such as thionyl chloride, to produce 1-(3-chloro-3-phenylpropoxy)naphthalene. google.com This intermediate is then further reacted to yield the final active pharmaceutical ingredient.
The general synthetic utility of this compound is highlighted by the reactivity of its functional groups. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while substitution reactions allow for the introduction of other functional groups. These transformations open up pathways to a diverse range of more complex organic structures.
| Reaction Type | Reagents | Product Type |
| Oxidation | Potassium permanganate, Chromium trioxide | Aldehyde, Carboxylic acid |
| Substitution | Halogenating agents (e.g., thionyl chloride) | Alkyl halides |
| Esterification | Carboxylic acids | Esters |
This table illustrates potential synthetic transformations of this compound.
The structure of this compound makes it an ideal building block for creating advanced aromatic alcohol-derived compounds. The naphthalene core can be further functionalized, and the propanol side chain can be extended or modified to introduce new properties. This versatility is crucial in the development of compounds with specific biological or material properties.
Research into naphthalene derivatives has shown a wide range of biological activities, including antimicrobial and anticancer effects. For example, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. researchgate.net While not directly synthesized from this compound, these studies underscore the potential of the naphthalenepropanol scaffold in medicinal chemistry.
Applications of this compound and its Derivatives in Specialty Chemical Manufacturing
In the realm of specialty chemicals, this compound and its derivatives are utilized in the production of a variety of niche products. These can range from pharmaceutical intermediates to components of advanced materials.
The synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma, involves an intermediate that is structurally related to this compound, namely 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol. watson-int.com This highlights the role of such naphthalenic structures in the synthesis of specialty pharmaceuticals.
Contribution to Advanced Materials Precursors
The naphthalene moiety of this compound is a key feature that makes it a candidate for the development of advanced materials. Naphthalene-based compounds are known for their thermal and chemical stability, as well as their unique photophysical properties. mdpi.com
Naphthalene diimides (NDIs), for example, are a class of organic materials with applications in organic electronics due to their electron-accepting properties. mdpi.com While the direct incorporation of this compound into polymers for these applications is not widely reported, its structure provides a foundation for the synthesis of monomers that could be used in the production of specialty polymers with tailored electronic or optical properties. The hydroxyl group allows for polymerization through ester or ether linkages, potentially leading to the creation of novel polyesters or polyethers with integrated naphthalene units.
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for 3-(Naphthalen-1-yl)propan-1-ol Synthesis
The synthesis of naphthalene (B1677914) derivatives is traditionally reliant on methods that can be resource-intensive and generate significant chemical waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of more sustainable and environmentally benign synthetic routes. Future research in the synthesis of this compound is expected to focus on several key areas of green chemistry.
One promising direction is the use of alternative, greener solvents to replace traditional volatile organic compounds. Research is likely to explore the use of water, supercritical fluids, or bio-based solvents, which are safer and have a smaller environmental footprint. Additionally, the development of solvent-free reaction conditions is a key goal, which can drastically reduce waste and simplify purification processes.
Catalysis is another central pillar of green chemistry, and future synthetic methods for this compound will likely involve the use of highly efficient and recyclable catalysts. This includes the exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants, allowing for easy separation and reuse. Energy efficiency is also a critical consideration, with techniques such as microwave-assisted synthesis being explored to reduce reaction times and energy consumption.
| Aspect of Synthesis | Traditional Approach | Emerging Green Approach | Potential Benefits of Green Approach |
|---|---|---|---|
| Solvents | Volatile organic solvents (e.g., benzene, toluene) | Water, supercritical CO2, bio-solvents, solvent-free conditions | Reduced toxicity, lower environmental impact, simplified purification |
| Catalysts | Homogeneous catalysts, stoichiometric reagents | Biocatalysts (enzymes), recyclable heterogeneous catalysts | High selectivity, mild reaction conditions, catalyst reusability |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound | Reduced reaction times, lower energy consumption, improved yields |
| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks (e.g., biomass-derived) | Reduced reliance on fossil fuels, increased sustainability |
Unexplored Reactivity Profiles and Catalytic Transformations of this compound
While the basic reactivity of the alcohol and naphthalene components of this compound is understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will likely focus on uncovering novel reactivity profiles and developing new catalytic transformations to functionalize this molecule in innovative ways.
A key area of interest is the selective C–H functionalization of the naphthalene ring. nih.govacs.org The naphthalene scaffold presents multiple C-H bonds that are chemically similar, making selective functionalization a significant challenge. nih.gov Developing catalytic systems that can precisely target a specific position on the naphthalene ring of this compound would open up a plethora of possibilities for creating new derivatives. This could involve the use of directing groups or specialized catalysts to achieve high regioselectivity.
Furthermore, the interplay between the propanol (B110389) side chain and the naphthalene ring could lead to unique reactivity. For instance, intramolecular reactions could be designed to create new cyclic structures. The hydroxyl group could also be used as a handle to direct reactions to specific positions on the naphthalene ring. The reaction of naphthalene derivatives with radicals is another area that warrants further investigation, as it could lead to the formation of novel products. researchgate.net
Predictive Modeling for Novel Naphthalene-Propanol Architectures with Enhanced Synthetic Utility
The use of computational tools in chemical research is becoming increasingly prevalent, and future work on naphthalene-propanol derivatives will undoubtedly leverage predictive modeling to guide synthetic efforts. ijpsjournal.comresearchgate.net In silico drug design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of novel naphthalene-propanol architectures before they are synthesized. ijpsjournal.com This can help to prioritize synthetic targets and reduce the time and cost of drug discovery.
Computational methods can also be used to study the electronic and structural properties of naphthalene-propanol derivatives, providing insights into their reactivity and potential applications. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model the geometry and electronic structure of these molecules, helping to understand their behavior in chemical reactions. researchgate.net This information can be invaluable for designing new synthetic strategies and for predicting the properties of novel materials.
| Modeling Technique | Description | Application in Naphthalene-Propanol Research |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a small molecule to a biological target. | Identifying potential biological targets for new naphthalene-propanol derivatives. |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of a molecule to its biological activity. | Predicting the therapeutic potential of novel naphthalene-propanol architectures. |
| DFT (Density Functional Theory) | Calculates the electronic structure of molecules. | Understanding the reactivity and spectroscopic properties of naphthalene-propanol derivatives. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Studying the conformational flexibility and interactions of naphthalene-propanol derivatives with their environment. |
Expanding the Chemical Space of Naphthalene-Propanol Derivatives for Diverse Synthetic Applications
The core structure of this compound serves as an excellent starting point for creating a diverse library of new chemical entities. lifechemicals.com Expanding the chemical space of naphthalene-propanol derivatives is a key future direction, with the goal of accessing novel molecules with a wide range of properties and applications. nih.gov
Diversity-oriented synthesis (DOS) is a powerful strategy for achieving this goal. nih.govacs.org DOS aims to generate a collection of structurally diverse molecules from a common starting material, allowing for the rapid exploration of chemical space. acs.org By applying a variety of chemical transformations to this compound, it is possible to create a library of derivatives with different functional groups, stereochemistry, and ring systems. nih.gov
The naphthalene moiety is a well-established pharmacophore, and many approved drugs contain this structural motif. lifechemicals.com Therefore, a significant focus of future research will be on the synthesis of naphthalene-propanol derivatives with potential therapeutic applications. This could include the development of new anticancer, anti-inflammatory, or antimicrobial agents. nih.govrasayanjournal.co.in The versatility of the naphthalene scaffold allows for fine-tuning of the pharmacological properties of the resulting derivatives, making it an attractive target for drug discovery programs. nih.gov
| Derivative Class | Synthetic Modification | Potential Application |
|---|---|---|
| Amino-Naphthalene-Propanols | Introduction of nitrogen-containing functional groups | Pharmaceuticals (e.g., enzyme inhibitors, receptor modulators) |
| Heterocyclic Naphthalene-Propanols | Annulation of heterocyclic rings to the naphthalene core | Organic electronics (e.g., organic light-emitting diodes) |
| Polymerizable Naphthalene-Propanols | Introduction of polymerizable groups (e.g., acrylates, styrenes) | High-performance polymers with tailored optical or thermal properties |
| Chiral Naphthalene-Propanols | Asymmetric synthesis or resolution of enantiomers | Chiral catalysts, probes for studying biological systems |
Q & A
Q. What are the optimized synthetic routes for 3-(Naphthalen-1-yl)propan-1-ol, and how can reaction yields be improved?
The synthesis of this compound can be achieved via catalytic reduction of 3-(naphthalen-1-yl)acrylic acid, yielding 54% under conditions using sodium borohydride or similar reducing agents. Key parameters for optimization include temperature control (ambient to 60°C), solvent selection (DMSO or ethanol), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization enhances purity. Characterization by -NMR and HRMS confirms structural integrity, with -NMR peaks at δ 8.09 (naphthalene protons) and 3.51 ppm (propanol chain) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Multinuclear NMR (, ) and high-resolution mass spectrometry (HRMS) are critical. -NMR identifies the hydroxyl proton (δ 4.57 ppm) and naphthalene aromatic signals (δ 7.35–8.09 ppm), while -NMR confirms carbons in the naphthalene ring (δ 123–138 ppm) and propanol chain (δ 28–60 ppm). HRMS provides exact mass verification (observed m/z 187.5821 vs. calculated 187.11 [M+H]) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking and density functional theory (DFT) simulations analyze interactions with biological targets. For example, the naphthalene group’s π-π stacking with aromatic residues in enzyme active sites can be modeled. Studies on analogous compounds demonstrate that electron-rich naphthalene rings enhance binding affinity to cytochrome P450 enzymes or serotonin receptors . Software like AutoDock or Schrödinger Suite can simulate these interactions, guiding derivative design for specific biological pathways.
Q. What strategies mitigate byproduct formation during functionalization of this compound?
Side reactions during oxidation or substitution can be minimized by:
- Controlled oxidation: Using mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation to carboxylic acids.
- Selective protection: Temporarily blocking the hydroxyl group with silyl ethers (e.g., TBSCl) before introducing electrophiles at the β-position .
- Catalytic tuning: Employing palladium or copper catalysts for regioselective cross-coupling reactions on the naphthalene ring .
Q. How does the naphthalene moiety influence the compound’s interaction with biological targets?
The naphthalene group enhances hydrophobic interactions with lipid bilayers and aromatic residues in proteins (e.g., ATP-binding cassette transporters). Comparative studies with phenyl-propanol analogs show that naphthalene’s extended π-system increases binding stability by 30–50% in enzyme inhibition assays. This is critical in designing inhibitors for targets like monoamine oxidases or estrogen receptors .
Q. What analytical approaches resolve discrepancies in reported physicochemical data for this compound?
Cross-validation using orthogonal techniques is essential:
- Chromatographic purity: HPLC with UV detection (λ = 254 nm) identifies impurities.
- Thermal analysis: Differential scanning calorimetry (DSC) confirms melting points and polymorphic forms.
- Spectroscopic consistency: Comparing -NMR chemical shifts across solvents (DMSO vs. CDCl) detects solvent-induced shifts. Discrepancies in boiling points or logP values require validation via gas chromatography (GC) or shake-flask methods .
Methodological Considerations
- Experimental Design: For biological assays, include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines (HEK293, HepG2) to ensure reproducibility.
- Data Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to statistically evaluate variability in reported IC values or reaction yields, accounting for differences in experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
